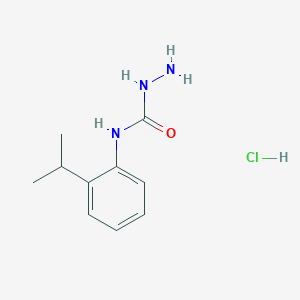

1-Amino-3-(2-propan-2-ylphenyl)urea;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

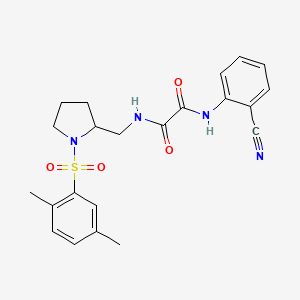

“1-Amino-3-(2-propan-2-ylphenyl)urea;hydrochloride”, also known as “3-amino-1-[2-(propan-2-yl)phenyl]urea hydrochloride”, is a chemical compound with the CAS Number: 2416234-43-8 . It has a molecular weight of 229.71 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of urea derivatives like “1-Amino-3-(2-propan-2-ylphenyl)urea;hydrochloride” can involve various methods. One such method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source . This transformation involves a nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide .Molecular Structure Analysis

The molecular structure of “1-Amino-3-(2-propan-2-ylphenyl)urea;hydrochloride” is based on the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .Physical And Chemical Properties Analysis

“1-Amino-3-(2-propan-2-ylphenyl)urea;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 229.71 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Corrosion Inhibition Performance

1,3,5-triazinyl urea derivatives, including variations with cyclohexyl and chlorophenyl groups, have demonstrated efficient corrosion inhibition properties for mild steel in acidic solutions. These compounds, through adsorption, form a protective layer on mild steel surfaces, highlighting their potential as corrosion inhibitors in industrial applications (Mistry et al., 2011).

Biological Activity of Thiazolyl Urea Derivatives

Novel thiazolyl urea derivatives have been synthesized and shown promising antitumor activities. This research underscores the potential of such compounds in the development of new therapeutic agents for cancer treatment (Ling et al., 2008).

Electro-Fenton Degradation of Antimicrobials

Research on the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton processes suggests the utility of urea derivatives in environmental remediation. These studies provide insights into mechanisms for removing persistent organic pollutants from water (Sirés et al., 2007).

Oxo-anion Binding by Protonated Ureas

Protonated urea-based ligands have shown the capability to form adducts with inorganic oxo-acids, indicating their potential use in the selective binding of anions. This property could be harnessed for applications in chemical sensing and separation technologies (Wu et al., 2007).

Nonpeptide Agonist of GPR14/Urotensin-II Receptor

The discovery of a nonpeptidic agonist for the urotensin-II receptor from isochroman-1-one derivatives represents a significant advancement in pharmacology, offering a new tool for research and potential therapeutic applications (Croston et al., 2002).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-amino-3-(2-propan-2-ylphenyl)urea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-7(2)8-5-3-4-6-9(8)12-10(14)13-11;/h3-7H,11H2,1-2H3,(H2,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJXRMAIPMZCTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2963145.png)

![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2963147.png)

![6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963153.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2963154.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)

![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2963163.png)

![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)